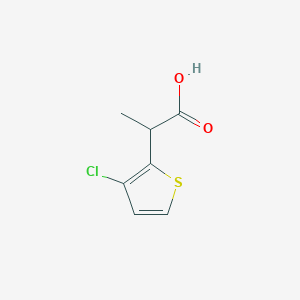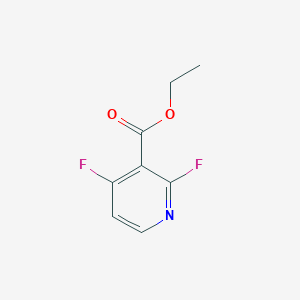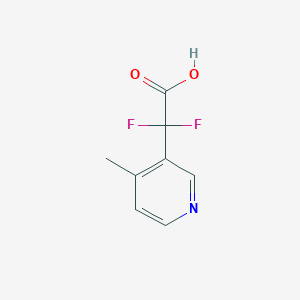
2-(3-Chlorothiophen-2-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Chlorothiophen-2-yl)propanoic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a chlorinated thiophene ring attached to a propanoic acid moiety. It has the molecular formula C7H7ClO2S and a molecular weight of 190.65 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorothiophen-2-yl)propanoic acid can be achieved through various synthetic routes. One common method involves the chlorination of thiophene followed by a Friedel-Crafts acylation reaction. The general steps are as follows:
Chlorination of Thiophene: Thiophene is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to yield 3-chlorothiophene.
Friedel-Crafts Acylation: The 3-chlorothiophene undergoes a Friedel-Crafts acylation reaction with propanoic acid in the presence of a Lewis acid catalyst like aluminum chloride to form this compound.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as crystallization or distillation are employed to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Chlorothiophen-2-yl)propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the thiophene ring can be substituted with other nucleophiles such as amines or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used
Major Products Formed
Substitution Reactions: Products include various substituted thiophene derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include alcohols and aldehydes
Aplicaciones Científicas De Investigación
2-(3-Chlorothiophen-2-yl)propanoic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(3-Chlorothiophen-2-yl)propanoic acid depends on its specific application. In biological systems, thiophene derivatives can interact with various molecular targets, including enzymes and receptors. The presence of the chlorine atom and the carboxylic acid group can influence the compound’s binding affinity and specificity. The exact pathways involved may vary depending on the specific biological context .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Chlorothiophen-3-yl)propanoic acid
- 3-(5-Chlorothiophen-2-yl)propanoic acid
- 2-(4-Chlorothiophen-3-yl)propanoic acid
Comparison
2-(3-Chlorothiophen-2-yl)propanoic acid is unique due to the specific position of the chlorine atom on the thiophene ring. This positional isomerism can lead to differences in reactivity, biological activity, and physical properties. For example, the position of the chlorine atom can affect the compound’s ability to undergo substitution reactions and its interaction with biological targets .
Propiedades
Fórmula molecular |
C7H7ClO2S |
|---|---|
Peso molecular |
190.65 g/mol |
Nombre IUPAC |
2-(3-chlorothiophen-2-yl)propanoic acid |
InChI |
InChI=1S/C7H7ClO2S/c1-4(7(9)10)6-5(8)2-3-11-6/h2-4H,1H3,(H,9,10) |
Clave InChI |
ZQIKCHDLNPODLK-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C(C=CS1)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}oxan-4-ol](/img/structure/B15241521.png)
![2-[4-(Dimethylamino)phenyl]cyclopentanone](/img/structure/B15241523.png)




![2,3,5,7,11-Pentaazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraen-4-amine](/img/structure/B15241544.png)


![6-Fluoro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B15241557.png)


